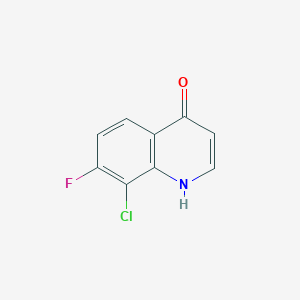

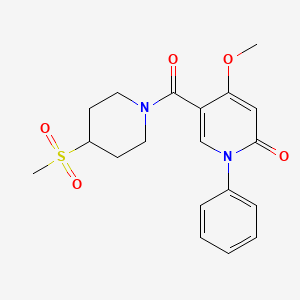

![molecular formula C15H16Cl2N2O4 B2542661 Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate CAS No. 318469-62-4](/img/structure/B2542661.png)

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate is a chemical compound that appears to be related to a class of piperazine derivatives. Piperazine is a versatile heterocyclic compound with two nitrogen atoms, and it serves as a core structure for various pharmacologically active compounds. The dichlorobenzoyl group suggests the presence of a benzene ring with two chlorine atoms, which could influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives can involve multiple steps, including the formation of the piperazine ring and subsequent functionalization. For instance, the synthesis of ethyl 4-(3,4,5-trimethoxycinnamoyl)-[2,5-14C] piperazinyl acetate involves the use of [2,5-14C] piperazine and ethyl [2,5-14C] piperazinyl acetate . Similarly, the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are structurally related to the compound , includes the addition of ethylene diamine to diethyl maleate followed by cyclization . These methods could potentially be adapted for the synthesis of Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate by incorporating the appropriate dichlorobenzoyl moiety.

Molecular Structure Analysis

The molecular structure of Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate would likely feature a piperazine ring with a keto group (3-oxo) and an ester group (ethyl acetate). The dichlorobenzoyl group would be attached to the nitrogen of the piperazine ring. The presence of chlorine atoms and the benzoyl group could affect the electron distribution within the molecule, potentially influencing its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including acylation, alkylation, and cyclization. The N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, for example, are synthesized through cyclization and acylation steps . The presence of the dichlorobenzoyl group in Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate could make it a suitable candidate for further functionalization through nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate would be influenced by its molecular structure. The dichlorobenzoyl group could increase the compound's lipophilicity, potentially affecting its solubility in organic solvents. The keto and ester functional groups could engage in hydrogen bonding, influencing the compound's boiling point and melting point. The piperazine ring could also contribute to the basicity of the compound, which might be relevant for its solubility in aqueous solutions and its pharmacokinetic profile.

Scientific Research Applications

Overview of Ethyl Acetate Production Techniques

Ethyl acetate, a solvent widely utilized in industries such as paints, coatings, and fragrances, benefits significantly from process intensification techniques aimed at improving its production efficiency. These techniques, including Reactive Distillation and Microwave Reactive Distillation, offer several advantages over traditional processes by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic effectiveness through reduced capital investments. Ethanol and acetic acid flow rates, the choice of catalysts, and the optimization of process parameters like reflux ratio and feed tray position are critical for maximizing ethyl acetate purity and production rate while minimizing energy consumption and costs (Patil & Gnanasundaram, 2020).

Toxicological and Environmental Impact Studies

The environmental fate and aquatic effects of oxo-process chemicals, including butyl and ethyl acetates, have been extensively studied. These compounds are generally characterized by their rapid biodegradability and low concern for aquatic life, suggesting negligible environmental threat upon inadvertent releases. Their production involving enclosed equipment limits environmental releases, primarily to volatilization during use, handling, or transport. The rapid biodegradation in soil and water, coupled with volatilization and photo-oxidation in the atmosphere, underscores their environmental safety profile (Staples, 2001).

Biodegradation of Ethyl Tert-butyl Ether (ETBE)

Research into the biodegradation and fate of ETBE in soil and groundwater highlights the microbial capability to degrade ETBE aerobically, with significant implications for environmental remediation strategies. This ether oxygenate's biodegradation pathway includes the formation of intermediates like tert-butyl alcohol and acetaldehyde, emphasizing the role of specific microorganisms and enzymes in environmental ETBE mitigation efforts. The presence of co-contaminants may either limit or enhance ETBE biodegradation, highlighting the importance of understanding microbial interactions and process optimization for effective environmental management (Thornton et al., 2020).

Safety And Hazards

properties

IUPAC Name |

ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O4/c1-2-23-13(20)8-12-14(21)18-5-6-19(12)15(22)10-4-3-9(16)7-11(10)17/h3-4,7,12H,2,5-6,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBIEGUJPKAHFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(3Ar,4R,6aS)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl]phenyl]prop-2-enamide](/img/structure/B2542578.png)

![(E)-5-((3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B2542580.png)

![1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2542585.png)

![3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2542586.png)

![N-(2,6-dimethylphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2542588.png)

![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2542590.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-N-(1H-pyrrol-1-yl)amine](/img/structure/B2542594.png)

![(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2542598.png)